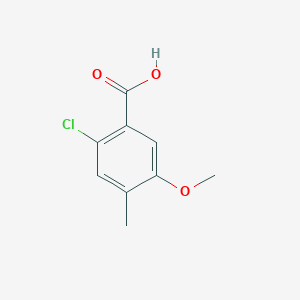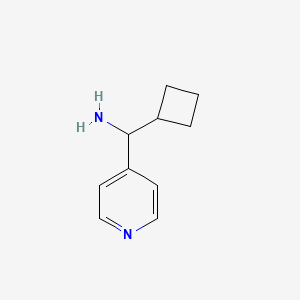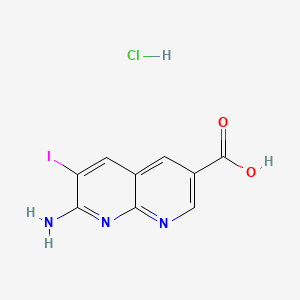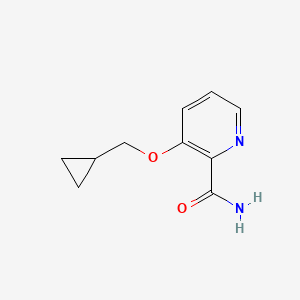
3-(Cyclopropylmethoxy)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)picolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a cyclopropylmethoxy group attached to the third position of the picolinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)picolinamide typically involves the reaction of picolinic acid derivatives with cyclopropylmethanol. One common method includes the use of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond . The reaction is usually carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethoxy)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the picolinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethoxy)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethoxy)picolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the lipid-transfer protein Sec14p, which plays a crucial role in fungal cell membrane integrity . This inhibition disrupts the normal function of the cell membrane, leading to antifungal effects. The compound’s ability to interact with other molecular pathways is also under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinamide: The parent compound, which lacks the cyclopropylmethoxy group.
3-Methylpicolinamide: A derivative with a methyl group instead of the cyclopropylmethoxy group.
Benzamide: A structurally similar compound with a benzene ring instead of the pyridine ring.
Uniqueness
3-(Cyclopropylmethoxy)picolinamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-(cyclopropylmethoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)9-8(2-1-5-12-9)14-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H2,11,13) |
InChI-Schlüssel |
DZXQRGSKWBNCSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(N=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
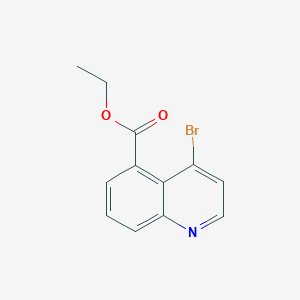
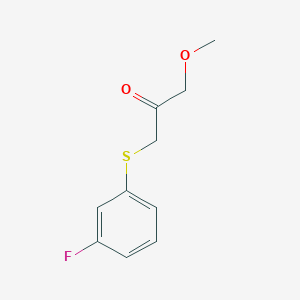
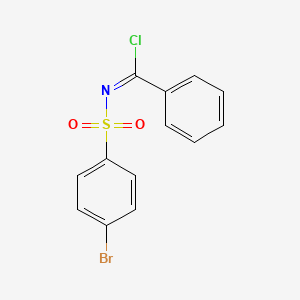
![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)

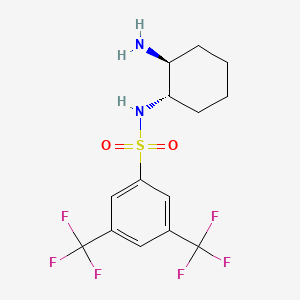
![1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13653946.png)

